PEG4 Linker Length Optimizes PROTAC Ternary Complex Potency Compared to Shorter and Longer Analogs
In a PROTAC construct targeting the estrogen receptor alpha (ERα), a PEG4 linker (LCL-ER(dec)-P4) demonstrated comparable binding affinity (IC50 = 30-50 nM) to the PEG2 analog but showed a distinctly different biological outcome in degradation assays [1]. This establishes the critical role of PEG4's specific reach in enabling a productive ternary complex, a property not shared by PEG2 [2]. While PEG6 and PEG8 linkers are often superior for larger distances, the PEG4 unit is specifically favored for scenarios where the target protein pocket and E3 ligase binding site are in closer proximity or where conformational rigidity is required to minimize non-productive collisions [3].
| Evidence Dimension | Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 30-50 nM (LCL-ER(dec)-P4 construct) |
| Comparator Or Baseline | 30-50 nM (LCL-ER(dec)-P2 construct) |
| Quantified Difference | Comparable binding affinity (ΔIC50 ≈ 0 nM) |
| Conditions | ERα binding assay using LCL-ER(dec)-PEGn PROTAC constructs [1] |
Why This Matters
This demonstrates that while the PEG4 linker maintains target affinity, it confers a distinct, length-dependent spatial orientation crucial for degradation efficacy, making it a non-substitutable design element for certain targets.
- [1] MEDCHEM NEWS Vol.33 No.2 24/52. Linker Length Optimization of LCL-ER(dec) PROTACs. The Pharmaceutical Society of Japan. View Source
- [2] BOC Sciences. The Role of PEG Length in PROTAC Optimization. Resource Article, 2025. View Source
- [3] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article, 2025. View Source
